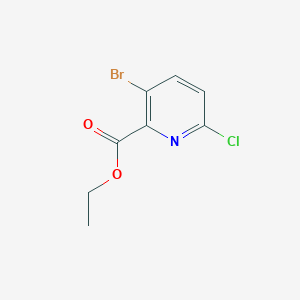

Ethyl 3-bromo-6-chloropicolinate

Vue d'ensemble

Description

Ethyl 3-bromo-6-chloropicolinate is a heterocyclic organic compound with the molecular formula C8H7BrClNO2 . It has a molecular weight of 264.5 . The IUPAC name for this compound is ethyl 3-bromo-6-chloropyridine-2-carboxylate .

Molecular Structure Analysis

The molecular structure of Ethyl 3-bromo-6-chloropicolinate consists of a pyridine ring which is a heterocyclic compound . The pyridine ring is substituted with bromine and chlorine atoms at the 3rd and 6th positions respectively . The 2nd position of the ring is substituted with a carboxylate group that is further esterified with an ethyl group .Physical And Chemical Properties Analysis

Ethyl 3-bromo-6-chloropicolinate has a molecular weight of 264.5 . It has 3 H-bond acceptors and no H-bond donors . The exact mass of the compound is 262.93500 .Applications De Recherche Scientifique

Detection of Harmful Chemical Compounds

One study highlights the development of a modified Dodecagonal photonic crystal fiber (PCF) sensor for detecting harmful organic chemical substances like Ethyl Bromide and Chloropicrin, which are used in pesticides. This sensor showed high sensitivity, with relative sensitivity values significantly higher than previous results, making it a promising tool for rapid and efficient detection of these chemicals without needing chemical experts (Niger et al., 2019).

Synthesis and Reactivity Studies

Research into the synthesis of chlorophyll-a derivatives and their reactivity provides insights into the potential applications of Ethyl 3-bromo-6-chloropicolinate in the development of new compounds with specific optical properties. For example, modifications of naturally occurring chlorophyll-a to include ethyl and other groups have been explored to understand the effects of these modifications on chemical reactivity and absorption spectra, which could have implications for photodynamic therapy and solar energy conversion (Tamiaki et al., 2013).

Development of New Insecticides

The synthesis of Ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, a key intermediate for new insecticides like chlorantraniliprole, demonstrates the role of Ethyl 3-bromo-6-chloropicolinate in the pharmaceutical and agricultural industries. This research outlines an industrialization route for the synthesis of these compounds, which could lead to the development of safer and more effective insecticides (Lan Zhi-li, 2007).

Anticancer Compound Synthesis

The synthesis of novel halogenated dihydropyrano[3,2-b]chromene derivatives and their in vitro cytotoxicity against lung and breast cancer cell lines showcase the potential of Ethyl 3-bromo-6-chloropicolinate derivatives in cancer research. Some compounds exhibited high to moderate cytotoxicity, indicating their potential as candidates for further studies in designing potent anticancer compounds (Sabouri et al., 2022).

Catalysis and Material Science

In the field of materials science, the systematic engineering of single substitution in Zirconium Metal-Organic Frameworks (Zr-MOFs) using ethyl, bromo, chloro, and fluoro groups on the porphyrin unit has been explored to study the effects on catalytic performance. This research demonstrates the influence of these substituents on the oxidation of organic compounds, highlighting the utility of Ethyl 3-bromo-6-chloropicolinate derivatives in enhancing catalytic efficiency and selectivity (Huang et al., 2017).

Safety and Hazards

The safety information available indicates that Ethyl 3-bromo-6-chloropicolinate may be harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Mécanisme D'action

Pharmacokinetics

Ethyl 3-bromo-6-chloropicolinate has several properties that influence its pharmacokinetics . It has a high gastrointestinal absorption, indicating that it can be readily absorbed in the body when ingested . It is also BBB permeant, meaning it can cross the blood-brain barrier, potentially affecting the central nervous system . It is an inhibitor of CYP1A2, an enzyme involved in drug metabolism .

Action Environment

The action of Ethyl 3-bromo-6-chloropicolinate can be influenced by various environmental factors. Its solubility can affect its distribution in the body and its ability to reach its target sites . It has a Log S (ESOL) value of -3.55, indicating it has low water solubility . This could potentially limit its distribution in aqueous environments within the body. Its high lipophilicity (log po/w (ilogp) of 23 ) suggests it can readily cross cell membranes, which are composed of lipid bilayers.

Propriétés

IUPAC Name |

ethyl 3-bromo-6-chloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO2/c1-2-13-8(12)7-5(9)3-4-6(10)11-7/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWVRCYTYBWYKNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=N1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674639 | |

| Record name | Ethyl 3-bromo-6-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1065074-97-6 | |

| Record name | Ethyl 3-bromo-6-chloro-2-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065074-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-bromo-6-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Dichloro-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1439680.png)

![2-[4-(2-Amino-ethyl)-piperazin-1-yl]-ethylamine tetrahydrochloride](/img/structure/B1439682.png)

![N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline](/img/structure/B1439685.png)

![N-{2-[2-(Sec-butyl)phenoxy]butyl}-4-ethoxyaniline](/img/structure/B1439687.png)